Pirlindole
Overview
Description
Pirlindole is a tetracyclic antidepressant primarily used in Russia. It is a reversible inhibitor of monoamine oxidase A (RIMA) and also exhibits properties of a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is structurally and pharmacologically related to metralindole and is used to treat major depressive disorders and fibromyalgia .
Preparation Methods
The synthesis of pirlindole involves several steps. One common method starts with the Fischer indole synthesis between p-tolylhydrazine hydrochloride and 1,2-cyclohexanedione, resulting in 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. This intermediate undergoes imine formation with ethanolamine, followed by halogenation with phosphorus oxychloride. Intramolecular alkylation with the indole nitrogen and subsequent reduction of the imine with sodium borohydride completes the synthesis of this compound .
Chemical Reactions Analysis
Pirlindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: The reduction of imine groups in the synthesis process is a key step, typically using sodium borohydride.
Substitution: Halogenation with phosphorus oxychloride is an example of a substitution reaction in its synthesis
Scientific Research Applications
Pirlindole has been extensively studied for its antidepressant properties. It is used in clinical settings to manage major depressive disorders and fibromyalgia. Research has shown that this compound is effective in regulating the metabolism of norepinephrine and catecholamines, leading to relief from depressive symptoms. Additionally, it has been investigated for its potential in treating other conditions such as sensorimotor performance issues .
Mechanism of Action
Pirlindole exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of neurotransmitters like norepinephrine and serotonin, thereby elevating mood and alleviating depressive symptoms. The compound also inhibits the reuptake of noradrenaline and 5-hydroxytryptamine, contributing to its antidepressant effects .
Comparison with Similar Compounds
Pirlindole is structurally and pharmacologically similar to metralindole. Both compounds are reversible inhibitors of monoamine oxidase A and share similar antidepressant properties. Other similar compounds include tetrindole and dibucaine, which also exhibit inhibitory effects on monoamine oxidase A. this compound is unique in its dual action as a reversible inhibitor of monoamine oxidase A and a serotonin-norepinephrine reuptake inhibitor .
Properties
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRVEIKCBFZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16154-78-2 (hydrochloride) | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048230 | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60762-57-4 | |
Record name | Pirlindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.